molecular formula C17H18O2 B8322268 4'-(3-Phenylpropoxy)acetophenone CAS No. 54916-29-9

4'-(3-Phenylpropoxy)acetophenone

Cat. No.: B8322268
CAS No.: 54916-29-9
M. Wt: 254.32 g/mol
InChI Key: RYWVBYIATDKGDH-UHFFFAOYSA-N
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Description

4'-(3-Phenylpropoxy)acetophenone is an acetophenone derivative characterized by a 3-phenylpropoxy substituent at the para position of the acetophenone aromatic ring. Acetophenone derivatives are widely studied for their diverse biological activities, including allelopathic, cytotoxic, and antimicrobial properties, as well as their industrial applications in fragrances, solvents, and pharmaceuticals . The structural modifications in these derivatives, such as alkyl, alkoxy, or halogen substituents, significantly influence their chemical reactivity, solubility, and bioactivity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Alkyl groups (e.g., methyl in propiophenone) enhance lipophilicity, while alkoxy groups (e.g., methoxy in 4'-methoxyacetophenone) influence electronic properties, affecting reactivity in Mannich reactions .
  • Synthesis : Labdanum oil is a natural source for methylated derivatives , whereas methoxy and complex substituents often require synthetic routes like Mannich reactions or multi-step organic synthesis .

Allelopathic and Phytotoxic Effects

  • Propiophenone and 2',4'-Dimethylacetophenone: Exhibit strong allelopathic activity, inhibiting seed germination and plant growth in Cistus ladanifer ecosystems .
  • 4'-Methylacetophenone: Found in labdanum oil, contributes to plant defense mechanisms by reducing biodiversity in rock rose thickets .

Cytotoxic and Anti-inflammatory Properties

  • Acronyculatin P : An isoprenylated derivative from Acronychia pedunculata shows cytotoxic activity against P-388 murine leukemia cells (IC₅₀ = 3.2 μM) .
  • Apocynin and Paeonol: Hydroxyl/methoxy-substituted derivatives demonstrate anti-inflammatory and neuroprotective effects, highlighting the importance of oxygenated substituents .

Properties

CAS No.

54916-29-9

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-[4-(3-phenylpropoxy)phenyl]ethanone

InChI

InChI=1S/C17H18O2/c1-14(18)16-9-11-17(12-10-16)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3

InChI Key

RYWVBYIATDKGDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following essentially the same procedure, but substituting o-hydroxyacetophenone, m-hydroxyacetophenone, and p-hydroxyacetophenone for the p-hydroxybenzaldehyde above, results in the formation of o-(3-phenylpropoxy)acetophenone (b.p. 173°-8° C. at 0.1 mm), m-(3-phenylpropoxy)acetophenone (b.p. 199°-201° C. at 0.2 mm) and p-(3-phenylpropoxy) acetophenone (m.p. 80°-1° C.), respectively.
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Synthesis routes and methods II

Procedure details

A mixture of 68.1 g (0.5 mole) of 4'-hydroxyacetophenone, 100.3 g (0.5 mole) of a 3-phenylpropyl bromide, 69.0 g (0.5 mole) of potassium carbonate and 500 ml of anhydrous acetone is refluxed with stirring for 8 hours. After adding 1 liter of water the product is extracted into ether, the extract is washed with water and 2 N sodium carbonate solution and dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting oil (125.8 g) begins to crystallize and yields after two recrystallizations from ether-hexane and ether, respectively, 73.9 g (58% yield) of the desired product, M.P. 80°-81°.
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58%

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